REACTION_CXSMILES
|
C(N1CC[C@@H](O)[C@H]1C(O)=O)(OC(C)(C)C)=O.CC(C)([O-])C.[K+].Cl[C:24]1[C:33]2[C:28](=[CH:29][C:30](OC)=[CH:31][CH:32]=2)[CH:27]=[CH:26][N:25]=1>CS(C)=O>[CH:24]1[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH:27]=[CH:26][N:25]=1 |f:1.2|
|
Name
|
|
Quantity
|
892 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1[C@H](C(=O)O)[C@@H](CC1)O
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
785 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC(=CC=C12)OC
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The formed suspension was stirred at this temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quenched with iced 5% citric acid (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAC (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAC again
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5% citric acid (aq) and brine respectively
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to dryness
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=NC=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.49 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 284.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |